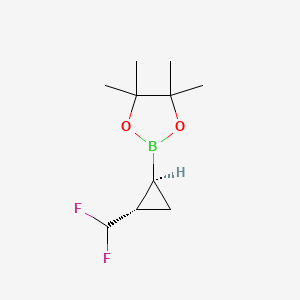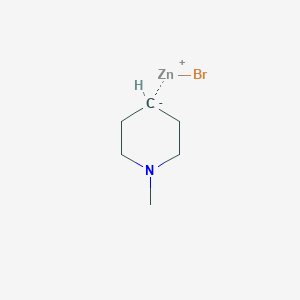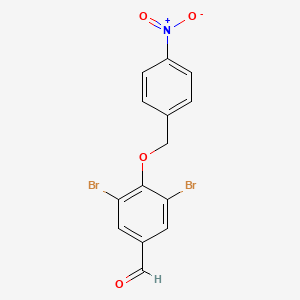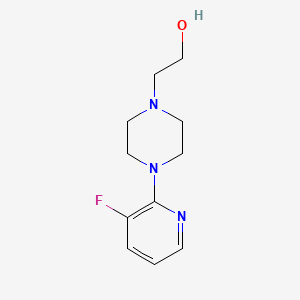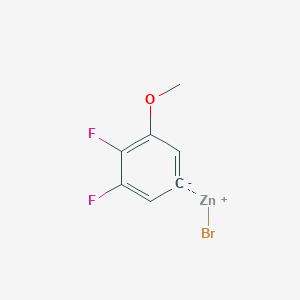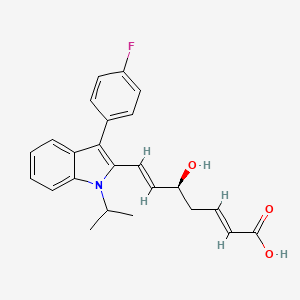
(S,2E,6E)-7-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)-5-hydroxyhepta-2,6-dienoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S,2E,6E)-7-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)-5-hydroxyhepta-2,6-dienoic acid is a complex organic compound characterized by its unique structure, which includes a fluorophenyl group, an indole moiety, and a hepta-2,6-dienoic acid chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S,2E,6E)-7-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)-5-hydroxyhepta-2,6-dienoic acid typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Indole Moiety: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.
Introduction of the Fluorophenyl Group: This step involves the use of a fluorinated benzene derivative, which can be introduced via electrophilic aromatic substitution.
Construction of the Hepta-2,6-dienoic Acid Chain: This can be synthesized through a series of aldol condensations and subsequent dehydration reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods such as chromatography or crystallization.
化学反応の分析
Types of Reactions
(S,2E,6E)-7-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)-5-hydroxyhepta-2,6-dienoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid using reagents like potassium permanganate or chromium trioxide.
Reduction: The double bonds in the hepta-2,6-dienoic acid chain can be reduced to single bonds using hydrogenation catalysts such as palladium on carbon.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Sodium methoxide (NaOCH₃), ammonia (NH₃)
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Saturated hydrocarbons
Substitution: Various substituted aromatic compounds
科学的研究の応用
(S,2E,6E)-7-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)-5-hydroxyhepta-2,6-dienoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor for the synthesis of pharmaceuticals.
作用機序
The mechanism of action of (S,2E,6E)-7-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)-5-hydroxyhepta-2,6-dienoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can bind to certain proteins, modulating their activity. The fluorophenyl group can enhance the compound’s binding affinity and specificity, while the hepta-2,6-dienoic acid chain can interact with hydrophobic regions of the target molecule.
類似化合物との比較
Similar Compounds
- (S)-7-(3-(4-Chlorophenyl)-1-isopropyl-1H-indol-2-yl)-5-hydroxyhepta-2,6-dienoic acid
- (S)-7-(3-(4-Methylphenyl)-1-isopropyl-1H-indol-2-yl)-5-hydroxyhepta-2,6-dienoic acid
- (S)-7-(3-(4-Bromophenyl)-1-isopropyl-1H-indol-2-yl)-5-hydroxyhepta-2,6-dienoic acid
Uniqueness
The presence of the fluorophenyl group in (S,2E,6E)-7-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)-5-hydroxyhepta-2,6-dienoic acid distinguishes it from similar compounds. Fluorine atoms can significantly alter the compound’s electronic properties, enhancing its stability and reactivity. This makes it a valuable compound for various applications, particularly in medicinal chemistry where fluorinated compounds often exhibit improved pharmacokinetic properties.
特性
分子式 |
C24H24FNO3 |
|---|---|
分子量 |
393.4 g/mol |
IUPAC名 |
(2E,5S,6E)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-5-hydroxyhepta-2,6-dienoic acid |
InChI |
InChI=1S/C24H24FNO3/c1-16(2)26-21-8-4-3-7-20(21)24(17-10-12-18(25)13-11-17)22(26)15-14-19(27)6-5-9-23(28)29/h3-5,7-16,19,27H,6H2,1-2H3,(H,28,29)/b9-5+,15-14+/t19-/m0/s1 |
InChIキー |
DHESVWOIJIUUPH-SSPNLRIUSA-N |
異性体SMILES |
CC(C)N1C2=CC=CC=C2C(=C1/C=C/[C@H](C/C=C/C(=O)O)O)C3=CC=C(C=C3)F |
正規SMILES |
CC(C)N1C2=CC=CC=C2C(=C1C=CC(CC=CC(=O)O)O)C3=CC=C(C=C3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![8-Bromo-7-ethylimidazo[1,2-a]pyridine](/img/structure/B14887217.png)
![4H-Benzo[b][1,4]thiazin-3-ol](/img/structure/B14887233.png)
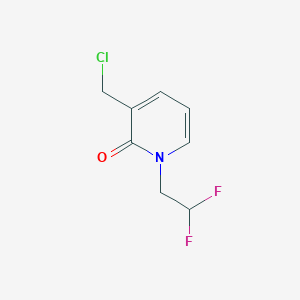

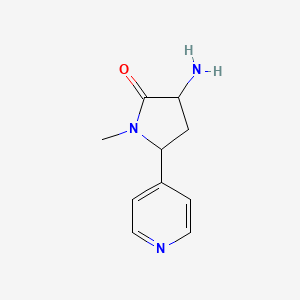
![4-(1H-benzimidazol-2-ylsulfanyl)-6-ethylthieno[2,3-d]pyrimidine](/img/structure/B14887257.png)
